2,2-Dichloro-1-(4-nitrophenyl)ethenyl diethyl phosphate
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Overview
Description
2,2-Dichloro-1-(4-nitrophenyl)ethenyl diethyl phosphate is a chemical compound with the molecular formula C12H14Cl2NO6P and a molecular weight of 370.12 g/mol . This compound is known for its unique structure, which includes a dichloroethenyl group, a nitrophenyl group, and a diethyl phosphate group. It is used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(4-nitrophenyl)ethenyl diethyl phosphate typically involves the reaction of 2,2-dichloro-1-(4-nitrophenyl)ethene with diethyl phosphorochloridate under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(4-nitrophenyl)ethenyl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The dichloroethenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dichloro-1-(4-nitrophenyl)ethenyl diethyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications and as a model compound for studying drug interactions.
Industry: Used in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(4-nitrophenyl)ethenyl diethyl phosphate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-1-(4-nitrophenyl)ethanone: Similar structure but lacks the diethyl phosphate group.
2,2-Dichloro-1-(4-methoxyphenyl)ethenyl diethyl phosphate: Similar structure but has a methoxy group instead of a nitro group.
Uniqueness
2,2-Dichloro-1-(4-nitrophenyl)ethenyl diethyl phosphate is unique due to its combination of a dichloroethenyl group, a nitrophenyl group, and a diethyl phosphate group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
37913-86-3 |
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Molecular Formula |
C12H14Cl2NO6P |
Molecular Weight |
370.12 g/mol |
IUPAC Name |
[2,2-dichloro-1-(4-nitrophenyl)ethenyl] diethyl phosphate |
InChI |
InChI=1S/C12H14Cl2NO6P/c1-3-19-22(18,20-4-2)21-11(12(13)14)9-5-7-10(8-6-9)15(16)17/h5-8H,3-4H2,1-2H3 |
InChI Key |
HJQAGMUEAUJYCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(=C(Cl)Cl)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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